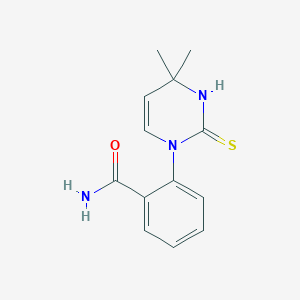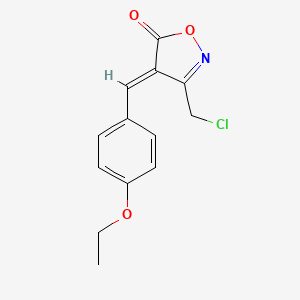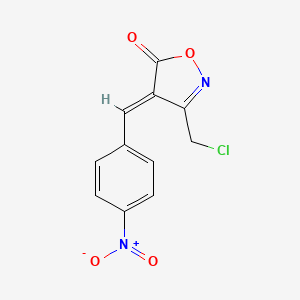![molecular formula C10H6F3N3S B1326936 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol CAS No. 1142199-98-1](/img/structure/B1326936.png)
5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
Trifluoromethylpyridine derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Pharmacological Effects and Bioactivity
Anesthetic Interaction Studies : 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol derivatives have been studied for their interaction with anesthetics. One study found these compounds can exhibit either analeptic or deprimo action. The presence of fluorine in the structure tends to contribute to analeptic activity, while chlorine leads to stronger effects on sodium thiopental, an anesthetic agent (Aksyonova-Seliuk et al., 2016).
Antibacterial Properties : Some derivatives of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol have shown promising antibacterial activity. A study synthesized and tested various 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, demonstrating their potential in combating bacterial infections (Ghattas et al., 2016).
Anticonvulsant Activity : In a study investigating microwave-assisted synthesis of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives, some compounds, particularly those with a 4-pyridylmethylthio moiety, exhibited significant anticonvulsant activity in tests involving electroshock and pentylenetetrazole-induced seizures (Irannejad et al., 2014).
Antioxidant Evaluation : Novel phenothiazine-linked substituted benzylideneamino-1,2,4-triazole derivatives have been synthesized and found to demonstrate potent antioxidant activity. These compounds, particularly those with electron-releasing groups, were effective in various antioxidant assays (Maddila et al., 2015).
Industrial and Material Science Applications
Corrosion Inhibition : A study on 5-Phenyl-1H-1,2,4-triazole-3-thiol (5PTT) demonstrated its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid solutions. It was found to form an effective protective film on the steel surface, with an inhibition efficiency of 97.9% (Farsak, 2019).
Functionalization in Organic Synthesis : The functionalization of 1,2,4-triazines, such as the synthesis of boron-containing 1,2,4-triazines, has been explored. These studies provide insights into new possibilities for chemical modifications and applications in organic synthesis (Azev et al., 2004).
Structural Studies and Synthesis Techniques : Research on the crystal and molecular structure of related compounds like 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine has been conducted, contributing to a deeper understanding of their structural properties and synthesis methods (Mojzych et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3S/c11-10(12,13)7-3-1-6(2-4-7)8-5-14-16-9(17)15-8/h1-5H,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBCCBNRFZFYJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NN=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1326854.png)
![{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1326859.png)
![[[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326860.png)
![{(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1326864.png)
![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326865.png)
![((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid](/img/structure/B1326866.png)
![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326867.png)
![((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid](/img/structure/B1326868.png)
![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326874.png)
![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326879.png)
![{(4-Methoxyphenyl)[2-(3-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1326882.png)


